molecular formula C18H34O4 B1239405 9,10-Dihydroxy-12-octadecenoic acid

9,10-Dihydroxy-12-octadecenoic acid

Cat. No.: B1239405
M. Wt: 314.5 g/mol
InChI Key: XEBKSQSGNGRGDW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9, 10-Dihome, also known as 9, 10-dhoa or leukotoxin diol, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 9, 10-dihome is considered to be an octadecanoid lipid molecule. 9, 10-Dihome is considered to be a practically insoluble (in water) and relatively neutral molecule. 9, 10-Dihome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 9, 10-dihome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Scientific Research Applications

Cardiac Effects

9,10-Dihydroxy-12-octadecenoic acid (DHOA) shows concentration-dependent inhibition of cardiac sodium current (I Na) in isolated adult rat ventricular myocytes. This indicates multiple actions on Na+ channels, suggesting potential implications in cardiac research (Harrell & Stimers, 2002).

Food Chemistry

DHOA is found in cured meat products. Its presence, along with other linoleic acid metabolites, in various concentrations in cured meats, suggests a need for closer monitoring due to potential health impacts (Song et al., 2016).

Biochemical Analysis

Research has focused on the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid, which includes this compound. This aids in understanding the complex biochemical pathways and structures of these acids (Hamberg, 1991).

Endocrine Disruption

Leukotoxin diol (LTX-diol), a variant of this compound, has been studied for its endocrine-disruptive effects. It disrupts estrous cyclicity in female rats and stimulates breast cancer cell proliferation, indicating its potential role in endocrine-related research (Markaverich et al., 2005).

Cytotoxicity and Biological Activity

Allylic hydroxylated derivatives of linoleic acid, including this compound, exhibit moderate cytotoxicity against various human cancer cell lines, suggesting their potential in cancer research (Li et al., 2009).

Metabolite Studies

Studies on the conversion of linoleic acid hydroperoxide by hematin have identified compounds including this compound. This sheds light on the metabolic pathways and potential biological implications of these fatty acids (Dix & Marnett, 1985).

Properties

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(E)-9,10-dihydroxyoctadec-12-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7+

InChI Key

XEBKSQSGNGRGDW-JXMROGBWSA-N

Isomeric SMILES

CCCCC/C=C/CC(C(CCCCCCCC(=O)O)O)O

SMILES

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O

melting_point

59-59.5°C

physical_description

Solid

Synonyms

9,10-dihydroxy-12-octadecenoic acid
leukotoxin-diol
Lx-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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